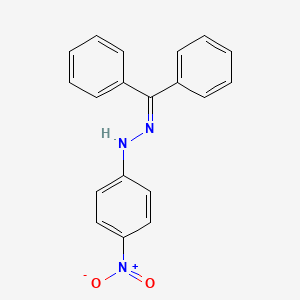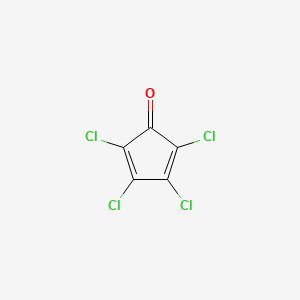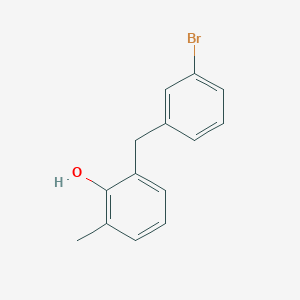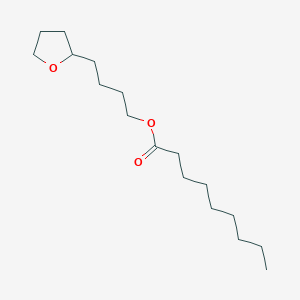
1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)
準備方法
Synthetic Routes and Reaction Conditions
1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine can be synthesized through the condensation reaction between benzophenone and 4-nitrophenylhydrazine. The reaction typically involves the following steps:
Preparation of Benzophenone: Benzophenone is prepared by the oxidation of diphenylmethane using an oxidizing agent such as potassium permanganate.
Condensation Reaction: Benzophenone is then reacted with 4-nitrophenylhydrazine in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
科学的研究の応用
1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazone moiety. The compound can form stable complexes with metal ions, which may influence various biochemical pathways. Additionally, the nitrophenyl group can undergo redox reactions, contributing to its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzophenone Hydrazone: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
4-Nitrophenylhydrazine: Lacks the diphenylmethylidene group, leading to different applications and biological activities.
Diphenylmethylidene Hydrazine:
Uniqueness
1-(Diphenylmethylidene)-2-(4-nitrophenyl)hydrazine is unique due to the presence of both diphenylmethylidene and nitrophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
2675-31-2 |
|---|---|
分子式 |
C19H15N3O2 |
分子量 |
317.3 g/mol |
IUPAC名 |
N-(benzhydrylideneamino)-4-nitroaniline |
InChI |
InChI=1S/C19H15N3O2/c23-22(24)18-13-11-17(12-14-18)20-21-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H |
InChIキー |
DZWDBQRMNOTDAA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

![5-(3,4-Dichlorophenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B14733277.png)
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)



![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)

![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)

